BenchChemオンラインストアへようこそ!

Ilmofosine

Antiparasitic Leishmaniasis Alkylphosphocholines

Ilmofosine (BM 41.440) is a first-generation alkyl-lysophospholipid featuring a unique thioether bond, delivering distinct pharmacological properties versus edelfosine and miltefosine. It demonstrates superior in vitro potency against L. amazonensis (ED50 3.73 µM) and high MCF-7 breast adenocarcinoma sensitivity (IC50 2 µM). A complete Phase I clinical dataset—terminal half-life ~40 h and recommended Phase II dose of 450 mg/m²—enables streamlined translational research from in vitro findings to in vivo efficacy studies. Its G2-phase arrest mechanism operates independently of cdc2/cyclin B1 hyperphosphorylation, making it a precise probe for cell cycle checkpoint regulation.

Molecular Formula C26H56NO5PS
Molecular Weight 525.8 g/mol
CAS No. 83519-04-4
Cat. No. B1221571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIlmofosine
CAS83519-04-4
Synonyms1-hexadecylmercapto-2-methoxymethyl-3-propylphosphoric acid monocholine ester
1-mercaptohexadecyl-2-methoxymethyl-syn-glycero-3-phosphocholine
BM 41.440
BM-41440
HMMPAM
ilmofosine
ilmofosine, hydroxide inner salt, (+-)-isomer
SH-MM-lysolecithin
Molecular FormulaC26H56NO5PS
Molecular Weight525.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCSCC(COC)COP(=O)([O-])OCC[N+](C)(C)C
InChIInChI=1S/C26H56NO5PS/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-34-25-26(23-30-5)24-32-33(28,29)31-21-20-27(2,3)4/h26H,6-25H2,1-5H3
InChIKeyODEDPKNSRBCSDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ilmofosine (CAS 83519-04-4): A First-Generation Alkyl-Lysophospholipid for Antitumor and Antiparasitic Research


Ilmofosine (BM 41.440) is a first-generation synthetic alkyl-lysophospholipid (ALP) and thioether phospholipid derivative [1]. Characterized by a C16 alkyl chain linked via a thioether bond and a methoxymethyl substitution on the glycerol backbone, it functions as a competitive inhibitor at the regulatory site of protein kinase C (PKC), with a reported IC50 of 560 nM . As a member of the broader alkylphospholipid (APL) class, ilmofosine inserts into plasma membranes, inducing cell cycle arrest at the G2 phase and triggering both apoptotic and non-apoptotic cell death through interference with critical signal transduction pathways involved in phospholipid metabolism [2].

Why Generic Substitution Among Alkylphospholipids Fails: Ilmofosine's Unique Thioether Linkage and Distinct Biological Profile


Ilmofosine is not functionally interchangeable with other members of the alkylphospholipid (APL) class, such as the first-generation edelfosine (ET-18-OCH3) or the second-generation miltefosine (hexadecylphosphocholine). Structural divergence, specifically the presence of a thioether linkage in ilmofosine versus an ether linkage in edelfosine, translates into distinct cellular mechanisms and quantitative differences in potency across tumor and parasitic models [1]. Consequently, the in vitro IC50 values, in vivo efficacy metrics (ED50), and pharmacokinetic parameters cannot be generalized across the class. The following section provides direct, quantitative evidence to support the selection of ilmofosine over its closest analogs for specific research applications.

Quantitative Evidence Guide: Direct Comparative Performance Data for Ilmofosine (BM 41.440)


Superior Antileishmanial Activity In Vitro: Ilmofosine vs. Miltefosine Against L. amazonensis

In a direct head-to-head study, the alkylglycerophosphocholines edelfosine and ilmofosine were found to be more active than the alkylphosphocholine miltefosine against both promastigote and intracellular amastigote forms of Leishmania amazonensis [1].

Antiparasitic Leishmaniasis Alkylphosphocholines

Differential In Vivo Efficacy in Visceral Leishmaniasis: Ilmofosine vs. Miltefosine in BALB/c Mice

A comparative study assessing four anticancer alkyllysophospholipids revealed that while both miltefosine and ilmofosine were the most active compounds in a mouse model of Leishmania donovani, miltefosine demonstrated significantly higher potency [1].

Antiparasitic Visceral Leishmaniasis In Vivo Efficacy

Selective Antitumor Spectrum: Ilmofosine's Cell Line-Dependent Potency Compared to In-Class Baseline

Ilmofosine exhibits a wide range of cytotoxic activities across different human tumor cell lines, with IC50 values ranging from 2 µM to 20 µM [1]. This contrasts with the reported PKC inhibition IC50 of 560 nM, indicating that cellular potency is highly dependent on the specific tumor type and may involve mechanisms beyond PKC inhibition .

Anticancer Cytotoxicity Solid Tumors

Validated Clinical Pharmacokinetics and Tolerated Dosing: Establishing a Safe Procurement and Usage Baseline

A Phase I clinical trial established the recommended Phase II dose and characterized the human pharmacokinetics of ilmofosine, providing a critical data package absent for many earlier ALP analogs [1]. The relatively long terminal half-life supports an intermittent dosing schedule.

Pharmacokinetics Clinical Trial Dosing

Defined Research and Preclinical Application Scenarios for Ilmofosine (CAS 83519-04-4)


Preclinical Studies on Leishmania amazonensis

Given its superior in vitro potency relative to miltefosine against L. amazonensis, as demonstrated in direct head-to-head comparisons [1], ilmofosine is the preferred research compound for investigating mechanisms of action, resistance, or combination therapies specifically targeting this parasite species.

Investigations into PKC-Independent Cytotoxicity in Breast Cancer Models

The high sensitivity of the MCF-7 breast adenocarcinoma cell line (IC50 = 2 µM) compared to other cancer types [2] makes ilmofosine a valuable tool for dissecting PKC-independent pathways contributing to cell death in hormone-responsive breast cancer models.

Translational Pharmacokinetic and Toxicity Modeling

The availability of a complete Phase I clinical dataset, including a recommended Phase II dose of 450 mg/m², a terminal half-life of ~40 hours, and a well-defined gastrointestinal toxicity profile [3], allows researchers to model human drug exposure and potential adverse events, thereby streamlining the design of subsequent in vivo efficacy studies.

Elucidating G2/M Cell Cycle Arrest Mechanisms Independent of DNA Damage

Ilmofosine induces G2-phase arrest through a unique mechanism that does not involve the formation of hyperphosphorylated cdc2/cyclin B1 complexes, distinguishing it from DNA-damaging agents like nitrogen mustard or ionizing radiation [4]. This makes it a specific probe for studying alternative cell cycle checkpoint regulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ilmofosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.